molecular formula C24H29N5O2S B11255302 N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine

Cat. No.: B11255302
M. Wt: 451.6 g/mol
InChI Key: DYIRKPDJLGBTFJ-UHFFFAOYSA-N
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Description

N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine ring and the benzyl group. Common reagents used in these reactions include various sulfonyl chlorides, benzyl halides, and piperazine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to its neuroprotective and anti-inflammatory effects . Additionally, it may interact with various enzymes and receptors, modulating their activity and contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine stands out due to its unique combination of a pyridazine core, piperazine ring, and benzyl group, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C24H29N5O2S

Molecular Weight

451.6 g/mol

IUPAC Name

N-benzyl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine

InChI

InChI=1S/C24H29N5O2S/c1-18-15-20(3)22(16-19(18)2)32(30,31)29-13-11-28(12-14-29)24-10-9-23(26-27-24)25-17-21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,25,26)

InChI Key

DYIRKPDJLGBTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C

Origin of Product

United States

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